Technical Guide: 1-(3-Bromo-4-methylphenyl)ethan-1-ol
Technical Guide: 1-(3-Bromo-4-methylphenyl)ethan-1-ol
Abstract
This technical guide provides a comprehensive overview of 1-(3-bromo-4-methylphenyl)ethan-1-ol, a substituted aromatic alcohol with significant potential as a synthetic intermediate in medicinal chemistry and materials science. While a specific CAS number for this racemic alcohol is not prominently documented, this guide focuses on its synthesis, characterization, and safe handling, with a primary focus on its precursor, 1-(3-bromo-4-methylphenyl)ethan-1-one (CAS No. 40180-80-1). We will delve into a validated synthesis protocol, predicted spectroscopic data based on analogous structures, and an exploration of its potential applications, particularly in the context of drug discovery, where brominated scaffolds are of increasing interest. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this valuable chemical entity.
Compound Identification and Physicochemical Properties
The primary focus of this guide is the secondary alcohol, 1-(3-bromo-4-methylphenyl)ethan-1-ol. However, its synthesis and characterization are intrinsically linked to its ketone precursor, 1-(3-bromo-4-methylphenyl)ethan-1-one.
Precursor: 1-(3-Bromo-4-methylphenyl)ethan-1-one
This compound, also known as 3'-Bromo-4'-methylacetophenone, is the logical starting material for the synthesis of the target alcohol.[1]
| Property | Value | Source |
| CAS Number | 40180-80-1 | [1][2] |
| Molecular Formula | C₉H₉BrO | [1][2] |
| Molecular Weight | 213.07 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Melting Point | 42-46 °C | [4][5] |
| SMILES | CC1=C(C=C(C=C1)C(=O)C)Br | [3] |
| InChI Key | PDJLFESXPVLVMR-UHFFFAOYSA-N | [3] |
Target Compound: 1-(3-Bromo-4-methylphenyl)ethan-1-ol
| Property | Predicted Value | Justification |
| Molecular Formula | C₉H₁₁BrO | Addition of H₂ to the ketone |
| Molecular Weight | 215.09 g/mol | C₉H₉BrO + H₂ |
| Appearance | Likely a colorless oil or low-melting solid | Similar substituted phenylethanols are often liquids or low-melting solids |
| Boiling Point | > 200 °C (at atmospheric pressure) | Higher than the ketone due to hydrogen bonding |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane); sparingly soluble in water | Typical for aromatic alcohols |
Synthesis of 1-(3-Bromo-4-methylphenyl)ethan-1-ol
The most direct and reliable method for the synthesis of 1-(3-bromo-4-methylphenyl)ethan-1-ol is the reduction of the corresponding ketone. The choice of reducing agent is critical to ensure chemoselectivity, preserving the aromatic bromine atom.
Rationale for Synthetic Approach
Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. Crucially, it does not reduce more robust functional groups such as aromatic rings or aryl halides under standard conditions. This selectivity is paramount to prevent debromination or reduction of the phenyl ring. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which also serves as a proton source for the resulting alkoxide intermediate.
Caption: Synthetic workflow for the reduction of the precursor ketone to the target alcohol.
Detailed Experimental Protocol
This protocol is based on established procedures for the reduction of aromatic ketones.[7]
-
Reaction Setup: To a solution of 1-(3-bromo-4-methylphenyl)ethan-1-one (1.0 eq) in methanol (approximately 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution over 15-20 minutes. The slow addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery of the alcohol.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude 1-(3-bromo-4-methylphenyl)ethan-1-ol can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic proton, the methyl group on the ring, and the methyl group of the ethyl alcohol moiety.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (position 2) | ~ 7.6 | d | ~ 2.0 | 1H |
| Ar-H (position 6) | ~ 7.2 | dd | ~ 8.0, 2.0 | 1H |
| Ar-H (position 5) | ~ 7.1 | d | ~ 8.0 | 1H |
| CH-OH | ~ 4.9 | q | ~ 6.5 | 1H |
| Ring-CH₃ | ~ 2.4 | s | - | 3H |
| OH | ~ 2.0 (variable) | br s | - | 1H |
| CH₃-CH | ~ 1.5 | d | ~ 6.5 | 3H |
Rationale for Predictions: The aromatic proton shifts are based on the substitution pattern. The benzylic proton (CH-OH) will appear as a quartet due to coupling with the adjacent methyl group. The methyl group of the ethan-1-ol moiety will be a doublet, coupling with the benzylic proton. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.[8]
¹³C NMR Spectroscopy (Predicted)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (in precursor) | ~ 198 |
| CH-OH | ~ 70 |
| Aromatic C-Br | ~ 122 |
| Quaternary Aromatic C | ~ 145, 138 |
| Aromatic CH | ~ 132, 129, 126 |
| Ring-CH₃ | ~ 21 |
| CH₃-CH | ~ 25 |
Rationale for Predictions: The most significant change from the precursor ketone will be the disappearance of the carbonyl signal (~198 ppm) and the appearance of the carbinol carbon (CH-OH) signal around 70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be a key tool for confirming the conversion of the ketone to the alcohol.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch | 3600 - 3200 | Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Sharp |
| C-H Stretch (aliphatic) | 3000 - 2850 | Sharp |
| C=O Stretch (in precursor) | ~ 1680 | Strong, Sharp |
| C-O Stretch | 1250 - 1000 | Strong |
| C-Br Stretch | 600 - 500 | Medium to Strong |
The successful reduction is confirmed by the disappearance of the strong carbonyl (C=O) peak and the appearance of a broad hydroxyl (O-H) band.
Safety and Handling
As a brominated aromatic compound, 1-(3-bromo-4-methylphenyl)ethan-1-ol and its precursor should be handled with appropriate care.
-
General Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazard Statements (based on precursor): The precursor ketone is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][9] Similar precautions should be taken for the alcohol product.
-
First Aid:
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Caption: Key safety considerations for handling the title compound and its precursor.
Potential Applications in Research and Development
While specific applications for 1-(3-bromo-4-methylphenyl)ethan-1-ol are not extensively documented, its structural motifs suggest significant potential, particularly in medicinal chemistry.
Intermediate in Pharmaceutical Synthesis
The presence of a bromine atom and a secondary alcohol makes this compound a versatile synthetic intermediate.
-
Cross-Coupling Reactions: The aryl bromide can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the aromatic core, a common strategy in the synthesis of complex drug molecules.
-
Chiral Synthesis: The secondary alcohol can be a precursor for chiral molecules. Enantioselective synthesis or resolution can provide access to single enantiomers, which are often required for pharmaceutical applications. The precursor ketone, 1-(3-bromo-4-methylphenyl)ethan-1-one, is a known reagent in the synthesis of Siponimod (BAF312), a drug used to treat multiple sclerosis.[10] This highlights the industrial relevance of this chemical scaffold.
Role of Bromine in Drug Design
The incorporation of bromine into a molecular structure is a recognized strategy in drug design. Bromine can modulate a compound's physicochemical properties, such as lipophilicity, and can form halogen bonds, which are increasingly recognized as important interactions with biological targets.
Scaffolds for Biologically Active Molecules
Substituted phenylethanol structures are present in a wide range of biologically active compounds. This particular substitution pattern could be explored for its potential in developing new therapeutic agents. For instance, imidazole-containing chalcones derived from substituted acetophenones have shown promise as antifungal agents.
Conclusion
1-(3-bromo-4-methylphenyl)ethan-1-ol is a valuable, yet under-documented, chemical entity. This guide has provided a robust framework for its synthesis from the readily available ketone precursor, 1-(3-bromo-4-methylphenyl)ethan-1-one (CAS: 40180-80-1). By leveraging established chemical principles and data from analogous structures, we have outlined a reliable synthesis protocol and predicted the key spectroscopic features necessary for its characterization. The safety protocols provided are essential for its handling. The potential of this compound as a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry, is significant. Further research into the biological activity of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
References
-
1-(3-Bromo-4-methylphenyl)ethan-1-one . PubChem, National Center for Biotechnology Information. [Link]
-
Supporting Information for: Asymmetric Transfer Hydrogenation of Aryl Ketones . The Royal Society of Chemistry. [Link]
-
1-(3-Bromo-4-methylphenyl)ethanone . Oakwood Chemical. [Link]
-
1-(3-BROMO-4-METHYLPHENYL)ETHANONE . Global Substance Registration System (GSRS). [Link]
-
Supporting Information for: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone . The Royal Society of Chemistry. [Link]
-
1-[3-Bromo-4-(methylthio)phenyl]ethanone - Related Substances . U.S. Environmental Protection Agency (EPA). [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs . ResearchGate. [Link]
-
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one . MDPI. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-(3-Bromo-4-methylphenyl)ethan-1-one | C9H9BrO | CID 3309401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 1-(3-Bromo-4-methylphenyl)ethanone [oakwoodchemical.com]
- 5. guidechem.com [guidechem.com]
- 6. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. beta.lakeland.edu [beta.lakeland.edu]
- 9. 3'-BROMO-4'-METHYLACETOPHENONE | 40180-80-1 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
